molecular formula C19H24N4O3 B2579742 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 946283-38-1

2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2579742
CAS No.: 946283-38-1
M. Wt: 356.426
InChI Key: TTWGMPGHZBGRKO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

  • Formation of the Ethanone Backbone: : The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where 4-ethoxybenzoyl chloride reacts with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Piperazine Ring Formation: : The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting 1-(4-bromobutyl)-4-(6-methoxypyridazin-3-yl)piperazine with the ethanone intermediate under basic conditions.

  • Final Assembly: : The final step involves coupling the piperazine derivative with the ethanone intermediate under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyridazine ring, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Ethoxyphenyl)-1-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)ethanone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the piperazine and pyridazine rings, allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-26-16-6-4-15(5-7-16)14-19(24)23-12-10-22(11-13-23)17-8-9-18(25-2)21-20-17/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWGMPGHZBGRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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